Absolute Configuration Proof via Single-Crystal X-ray Diffraction
The absolute configuration of a (4R)-4-hydroxyhexan-2-one-derived patulolide intermediate was unambiguously established by single-crystal X-ray diffraction analysis, refined to R = 0.042 for 1798 observed reflections [1]. In contrast, the (4S)-enantiomer and the racemate lack published crystallographic proof of absolute configuration at this level of resolution. The crystal data—monoclinic, space group P2₁, a = 7.7976(2), b = 7.8288(2), c = 8.9791(4) Å, β = 90.331(4)°, Z = 2—provide a definitive structural fingerprint that confirms the (R) stereochemistry, eliminating any ambiguity in stereochemical assignment that plagues non-crystalline samples [1].
| Evidence Dimension | Absolute configuration determination |
|---|---|
| Target Compound Data | R-factor = 0.042 (1798 observed reflections); monoclinic P2₁, a=7.7976(2), b=7.8288(2), c=8.9791(4) Å, β=90.331(4)° |
| Comparator Or Baseline | (4S)-enantiomer: no published single-crystal X-ray data available. Racemate: no single-crystal structure reported in CCDC. |
| Quantified Difference | Target compound's absolute configuration is crystallographically proven; comparator configurations are inferred solely by chemical correlation or optical rotation. |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; vector search methods for structure solution. |
Why This Matters
For procurement in asymmetric synthesis or medicinal chemistry programs, crystallographically proven absolute configuration eliminates the risk of misassignment that can derail structure-activity relationship (SAR) studies and patent filings.
- [1] Admiraal, G.; Smits, J. M. M.; Beurskens, P. T.; Leemhuis, F. M. C.; Thijs, L.; Zwanenburg, B. X-ray Crystal Structure of a Patulolide Derivative. J. Chem. Crystallogr. 1996, 26 (4), 305–308. View Source
